
4-(2,3-ジヒドロ-1H-インドール-5-イルメチル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline is a useful research compound. Its molecular formula is C15H16N2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的研究
4-(2,3-ジヒドロ-1H-インドール-5-イルメチル)アニリン: は、多くの生物活性分子に存在するインドールと構造が類似しているため、薬理学的研究において注目されています . 研究によると、インドール誘導体は植物のストレス応答に関与するRCAR/PYL受容体タンパク質と相互作用することが示されています . この化合物は、様々な二置換メタンアミンを合成する中間体として役立ち、有用な薬理学的特性を持つ新薬の開発につながる可能性があります。
がん治療
4-(2,3-ジヒドロ-1H-インドール-5-イルメチル)アニリンを含むインドール誘導体は、様々な種類のがんの治療の可能性について研究されています . これらの化合物は細胞生物学において役割を果たし、がん細胞、微生物、その他の疾患を標的とする治療薬の開発に利用されてきました。
材料科学
材料科学において、4-(2,3-ジヒドロ-1H-インドール-5-イルメチル)アニリンは、その独自の特性により有望視されています。 有機エレクトロニクスの合成や、特定の電子特性を持つ材料の開発に役立つ可能性があります.
環境への応用
4-(2,3-ジヒドロ-1H-インドール-5-イルメチル)アニリンの具体的な環境への応用は十分に文書化されていませんが、インドール誘導体は環境生化学において重要な役割を果たすことが知られています。 様々な生物システムとの相互作用により、土壌修復や汚染制御などのプロセスに関与する可能性があります .
生化学的研究
この化合物は、生物活性分子の合成における中間体としての可能性から、生化学的研究において注目されています。 多くの天然物に重要なインドリン誘導体の合成における役割から、さらなる研究に値する化合物となっています .
ナノテクノロジー
4-(2,3-ジヒドロ-1H-インドール-5-イルメチル)アニリンのナノテクノロジーにおける潜在的な応用は、その薬理学的特性に関連しています。 ナノテクノロジーはしばしば医薬品の送達を伴うため、この化合物は新しい送達システムの開発や、ナノ構造材料の構成要素として使用できる可能性があります .
特性
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-4-1-11(2-5-14)9-12-3-6-15-13(10-12)7-8-17-15/h1-6,10,17H,7-9,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMNPYKIVCLNIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
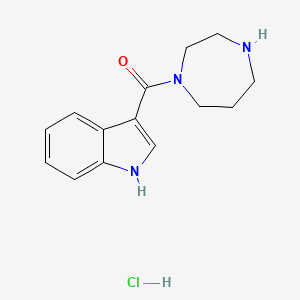

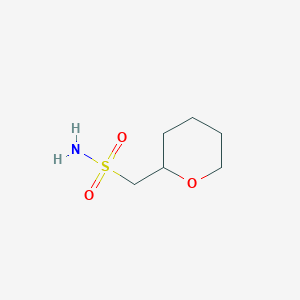


![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)
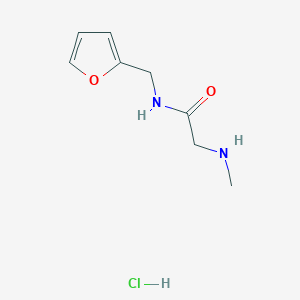
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
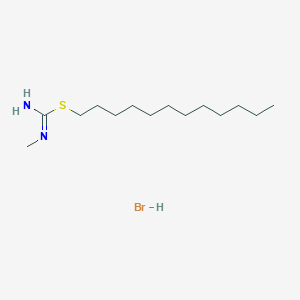

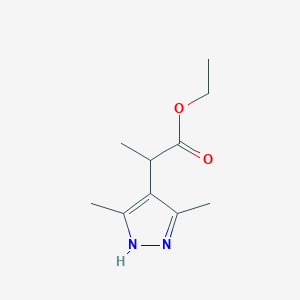
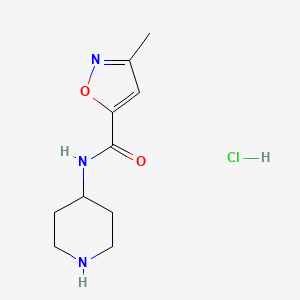
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
